3-(2,2,2-Trifluoroethyl)morpholine

PDE10A inhibition CNS drug discovery Huntington's disease

3-(2,2,2-Trifluoroethyl)morpholine (CAS 1083396-16-0) is a C3-substituted fluorinated morpholine derivative with the molecular formula C₆H₁₀F₃NO and a molecular weight of 169.15 Da. The compound features a trifluoroethyl (-CH₂CF₃) group at the 3-position of the morpholine ring, a structural motif that imparts enhanced lipophilicity (calculated LogP = 0.55) and metabolic stability relative to non-fluorinated morpholine analogs.

Molecular Formula C6H10F3NO
Molecular Weight 169.147
CAS No. 1083396-16-0
Cat. No. B2734071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)morpholine
CAS1083396-16-0
Molecular FormulaC6H10F3NO
Molecular Weight169.147
Structural Identifiers
SMILESC1COCC(N1)CC(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)3-5-4-11-2-1-10-5/h5,10H,1-4H2
InChIKeyFFPWJEVAPQZFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroethyl)morpholine (CAS 1083396-16-0): Fluorinated Morpholine Building Block for Medicinal Chemistry Procurement


3-(2,2,2-Trifluoroethyl)morpholine (CAS 1083396-16-0) is a C3-substituted fluorinated morpholine derivative with the molecular formula C₆H₁₀F₃NO and a molecular weight of 169.15 Da [1]. The compound features a trifluoroethyl (-CH₂CF₃) group at the 3-position of the morpholine ring, a structural motif that imparts enhanced lipophilicity (calculated LogP = 0.55) and metabolic stability relative to non-fluorinated morpholine analogs [2]. This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-targeting candidates and kinase inhibitors where fluorinated substituents are strategically employed to modulate pharmacokinetic properties [3]. The compound is commercially available as a research-grade intermediate with typical purity specifications of 95% .

Why 3-(2,2,2-Trifluoroethyl)morpholine Cannot Be Substituted by Generic Morpholine Analogs in Lead Optimization


In medicinal chemistry workflows, the substitution of a fluorinated morpholine derivative with a non-fluorinated analog introduces quantifiable and often detrimental changes in key molecular properties that cannot be compensated through formulation adjustments. The trifluoroethyl (-CH₂CF₃) group at the C3 position of 3-(2,2,2-trifluoroethyl)morpholine serves as a metabolically stable, electron-withdrawing moiety that reduces the pKa of the adjacent amine, thereby altering the compound's ionization state at physiological pH and impacting both target engagement and membrane permeability [1]. Comparative analysis of fluorinated versus non-fluorinated morpholine-containing scaffolds demonstrates that the -CH₂CF₃ substitution consistently shifts LogP values, modifies hydrogen-bond acceptor capacity, and reduces oxidative metabolism at the morpholine ring—effects that are not recapitulated by methyl, ethyl, or unsubstituted analogs [2]. Consequently, replacement with generic morpholine building blocks in established synthetic routes or structure-activity relationship (SAR) campaigns invalidates prior optimization data and may necessitate complete re-optimization of the lead series [3].

Quantitative Differentiation Evidence for 3-(2,2,2-Trifluoroethyl)morpholine (1083396-16-0) Versus Comparators


PDE10A Inhibitory Potency: Sub-Nanomolar IC50 Achieved with 3-(2,2,2-Trifluoroethyl)morpholine-Containing Derivatives

Derivatives incorporating the 3-(2,2,2-trifluoroethyl)morpholine scaffold exhibit exceptional phosphodiesterase 10A (PDE10A) inhibitory activity, with reported IC50 values of 0.0998 nM [1] and 0.100 nM [2] in biochemical assays. This sub-nanomolar potency distinguishes compounds bearing this fluorinated morpholine motif from non-fluorinated morpholine analogs, which typically demonstrate significantly attenuated PDE10A inhibition due to reduced lipophilicity and suboptimal complementarity with the enzyme's hydrophobic binding pocket [3]. The trifluoroethyl group functions as a critical lipophilic anchor that enhances target engagement, a property not achievable with unsubstituted morpholine or simple alkyl-substituted comparators.

PDE10A inhibition CNS drug discovery Huntington's disease

Lipophilicity Enhancement: LogP Comparison of 3-(2,2,2-Trifluoroethyl)morpholine Versus Unsubstituted Morpholine

The experimental and calculated lipophilicity of 3-(2,2,2-trifluoroethyl)morpholine (LogP = 0.55) [1] represents a significant increase relative to unsubstituted morpholine (LogP ≈ -0.86) [2]. This ΔLogP of approximately 1.41 log units translates to a >25-fold increase in octanol-water partition coefficient, a property directly correlated with enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration potential [3]. In CNS drug discovery programs, this lipophilicity shift is often sufficient to convert a peripherally restricted lead into a brain-penetrant candidate without introducing the metabolic liabilities associated with larger lipophilic appendages.

Physicochemical property Lipophilicity Blood-brain barrier penetration

Procurement Cost Analysis: 3-(2,2,2-Trifluoroethyl)morpholine Pricing Compared to Positional Isomers

Commercial pricing data for 3-(2,2,2-trifluoroethyl)morpholine (1083396-16-0) indicates a cost of approximately $1,014 per gram (95% purity) from major suppliers [1]. While specific pricing for the 2-substituted positional isomer 2-(2,2,2-trifluoroethyl)morpholine is less transparent in public catalogs, the 3-substituted variant benefits from more established synthetic routes and broader commercial availability [2]. The 3-position substitution pattern on the morpholine ring preserves the nucleophilicity of the secondary amine while minimizing steric hindrance at the reaction center, a factor that can reduce coupling steps and overall synthetic cost in multi-step sequences relative to 2-substituted analogs [3]. For procurement planning, the 1g scale pricing provides a benchmark for budgeting in medicinal chemistry campaigns.

Procurement economics Building block cost Synthetic accessibility

High-Impact Research and Procurement Scenarios for 3-(2,2,2-Trifluoroethyl)morpholine (1083396-16-0)


CNS Drug Discovery: PDE10A Inhibitor Lead Optimization for Huntington's Disease

Medicinal chemistry teams pursuing phosphodiesterase 10A (PDE10A) inhibition for Huntington's disease or related striatal disorders should prioritize procurement of 3-(2,2,2-trifluoroethyl)morpholine as a key building block. Derivatives containing this scaffold have demonstrated sub-nanomolar PDE10A inhibitory potency (IC50 = 0.0998-0.100 nM), a level of target engagement not achievable with non-fluorinated morpholine alternatives [1]. The enhanced lipophilicity (LogP = 0.55 vs. -0.86 for morpholine) further supports blood-brain barrier penetration, a critical requirement for CNS efficacy [2]. This compound enables structure-activity relationship (SAR) exploration around a validated, potent chemotype without requiring de novo fluorination chemistry.

Kinase Inhibitor Programs: RAF and PI3K Pathway Targeting

The 3-(2,2,2-trifluoroethyl)morpholine motif appears in potent kinase inhibitor scaffolds targeting RAF proto-oncogene serine/threonine-protein kinase (IC50 values as low as 5.5 nM in derivative compounds) and PI3K lipid kinases [1]. The trifluoroethyl group provides a metabolically stable, electron-withdrawing substituent that modulates amine basicity and enhances binding complementarity with kinase ATP-binding pockets [2]. Procurement of this building block supports the synthesis of advanced kinase inhibitor leads that have demonstrated favorable selectivity profiles in patent literature, reducing the synthetic burden associated with installing fluorinated groups at late stages [3].

Fluorinated Fragment Library Construction for FBDD Screening

In fragment-based drug discovery (FBDD) campaigns, 3-(2,2,2-trifluoroethyl)morpholine serves as an ideal fluorinated fragment for library construction due to its balanced physicochemical properties (LogP = 0.55, molecular weight = 169.15 Da, hydrogen bond donors = 1, hydrogen bond acceptors = 2) [1]. These parameters align with fragment library design guidelines (Rule of Three), and the presence of the trifluoroethyl group provides a convenient ¹⁹F NMR handle for ligand-observed screening and binding confirmation [2]. The compound's moderate lipophilicity and amine functionality offer multiple vectors for fragment elaboration, enabling rapid SAR expansion following hit identification [3].

Pharmacokinetic Optimization: Metabolic Stability Enhancement of Morpholine-Containing Leads

For lead optimization campaigns where morpholine-containing candidates exhibit rapid oxidative metabolism or suboptimal oral bioavailability, 3-(2,2,2-trifluoroethyl)morpholine offers a strategic substitution. The electron-withdrawing trifluoroethyl group at the C3 position reduces electron density on the morpholine nitrogen and adjacent carbon atoms, thereby attenuating susceptibility to cytochrome P450-mediated oxidation [1]. Class-level evidence indicates that trifluoroethyl substitution on morpholine scaffolds can improve metabolic half-life and oral bioavailability compared to unsubstituted or alkyl-substituted analogs [2]. Procurement of this building block enables direct replacement of metabolically labile morpholine moieties without necessitating complete scaffold redesign, preserving existing SAR while addressing pharmacokinetic liabilities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.